N-Aminocarbonyl Felbamate
説明
N-Aminocarbonyl Felbamate is an impurity of Felbamate, an antiepileptic drug . It is structurally similar to meprobamate .
Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O5 . It has an average mass of 281.265 Da and a monoisotopic mass of 281.101166 Da . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 68.6±0.3 cm3, a polar surface area of 134 Å2, and a molar volume of 209.3±3.0 cm3 .科学的研究の応用
Interaction with Receptors and Modulation of Currents
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a clinically available compound primarily used in the treatment of refractory epileptic seizures. A significant aspect of its application in scientific research revolves around its interaction with various ion channels and receptors. Notably, felbamate has been identified as a subunit-selective modulator of gamma-aminobutyric acid type A (GABA(A)) receptors, exhibiting modulation effects on specific receptor combinations, which suggests its potential in differentially modulating distinct inhibitory circuits. This subunit selectivity could have implications for felbamate’s efficacy in treating refractory epilepsies (Simeone et al., 2006).
Furthermore, felbamate has been shown to block N-methyl-D-aspartate (NMDA) receptors with a particular selectivity for the NR2B subunit. This characteristic is notable because it contrasts with the neurobehavioral toxicity typically associated with other NMDA receptor antagonists, suggesting a more favorable toxicity profile potentially related to its subtype selectivity (Harty & Rogawski, 2000).
Influence on Neuropharmacology and Potential Therapeutic Applications
Research has also explored the potential neuropharmacological applications of felbamate, particularly in the context of refractory epilepsy. Studies have reported its effectiveness in treating drug-resistant infantile spasms and Lennox–Gastaut syndrome, highlighting its significant impact on seizure types and its role in double-blind monotherapy trials (Lux, 2020).
The pharmacokinetic properties of felbamate, such as its interactions with other drugs and its metabolism, have also been a subject of research. For instance, investigations into its interaction with human serum albumin and its metabolites have provided insights into its metabolic pathways and potential mechanisms underlying its hepatotoxicity and other toxicities (Roller et al., 2002).
Analytical and Synthetic Applications
Apart from its therapeutic applications, felbamate has been studied in the context of analytical and synthetic chemistry. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the measurement of felbamate in biological matrices, underscoring its relevance in pharmacological research and the need for accurate analytical methods (Hansen et al., 2010). Moreover, research into the aminocarbonylation of aryl halides using N-substituted formamides highlights the role of felbamate-related compounds in advancing synthetic methodologies, presenting a carbon-monoxide-free approach and broadening the application of these compounds in organic synthesis (Sawant et al., 2011).
作用機序
Target of Action
N-Aminocarbonyl Felbamate primarily targets two types of receptors in the brain: the GABA A receptors and the NMDA receptors . These receptors play crucial roles in the transmission of signals in the brain. The GABA A receptors are inhibitory, meaning they reduce neuronal activity, while the NMDA receptors are excitatory, increasing neuronal activity .
Mode of Action
This compound acts as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . By enhancing the activity of GABA A receptors, it increases the inhibitory effects on neurons, reducing their activity. On the other hand, by blocking NMDA receptors, it prevents the excitatory effects of glutamate, a neurotransmitter that binds to NMDA receptors .
Biochemical Pathways
The metabolic activation of this compound involves several biochemical pathways. It undergoes oxidation to form aldehyde felbamate, which spontaneously forms 2-phenylpropenal . This reactive metabolite is believed to be responsible for the drug’s anticonvulsant effects .
Pharmacokinetics
After oral ingestion, this compound is rapidly absorbed, with a bioavailability of over 90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Approximately 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites and a variety of other unidentified polar metabolites . The remaining 50% is excreted as unchanged felbamate in urine .
Result of Action
The result of this compound’s action is the suppression of seizure activity. By modulating GABA A receptors and blocking NMDA receptors, it increases the seizure threshold and decreases seizure spread . This makes it effective in the treatment of partial seizures and generalized seizures associated with Lennox-Gastaut syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medical conditions can also influence the drug’s action, efficacy, and stability .
将来の方向性
生化学分析
Biochemical Properties
N-Aminocarbonyl Felbamate has a molecular weight of 281.26 . It is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .
Cellular Effects
Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . It is used to treat partial seizures and generalized seizures associated with Lennox–Gastaut syndrome in children .
Molecular Mechanism
Felbamate, the parent compound, has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit .
Temporal Effects in Laboratory Settings
Felbamate, the parent compound, has been associated with severe hepatic dysfunction followed by hepatic failure reported as early as 3 weeks after initiation of felbamate .
Metabolic Pathways
This compound is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .
Transport and Distribution
Specific information on the transport and distribution of this compound within cells and tissues is not well-documented. Felbamate, the parent compound, is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% .
Subcellular Localization
Understanding the subcellular localization of a protein or compound provides valuable insights into its function and potential interactions with other proteins .
特性
IUPAC Name |
(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXILZWNONXFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。